An In-depth Technical Guide to tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate
An In-depth Technical Guide to tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. Within this context, the difluoroethyl motif has emerged as a valuable bioisostere for various functional groups. This guide provides a comprehensive technical overview of a key building block in this field: tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate .
This document will delve into the core chemical properties, synthesis, and characterization of this compound, providing field-proven insights for its effective utilization in research and development.
Core Chemical Identity
CAS Number: 1225380-87-9[1]
Molecular Formula: C₁₁H₂₀F₂N₂O₂[1]
Molecular Weight: 250.29 g/mol [1]
This molecule features a piperazine ring, a common scaffold in medicinal chemistry, protected at one nitrogen with a tert-butoxycarbonyl (Boc) group. The other nitrogen is functionalized with a 2,2-difluoroethyl group, a key pharmacophore that imparts unique electronic and metabolic properties.
Table 1: Key Chemical Properties
| Property | Value | Source |
| CAS Number | 1225380-87-9 | [1] |
| Molecular Formula | C₁₁H₂₀F₂N₂O₂ | [1] |
| Molecular Weight | 250.29 | [1] |
| Appearance | White to Light yellow powder to crystal | [2] |
| Storage | Sealed in dry, 2-8°C | [1] |
Strategic Synthesis: The N-Alkylation Approach
The most logical and widely practiced approach to synthesizing N-substituted piperazines is the direct alkylation of a mono-protected piperazine precursor. In the case of tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate, the synthesis hinges on the nucleophilic substitution reaction between 1-Boc-piperazine and a suitable 2,2-difluoroethylating agent.
Causality behind Experimental Choices
The selection of the 2,2-difluoroethylating agent is critical. While agents like 2,2-difluoroethyl bromide or iodide could be used, they are often gaseous or highly volatile, making them difficult to handle. A more practical and efficient choice is a sulfonate ester derivative, such as 2,2-difluoroethyl tosylate or 2,2-difluoroethyl triflate . These reagents are typically stable solids or high-boiling liquids, offering better handling and reactivity. The tosylate is generally more economical, while the triflate is more reactive, allowing for milder reaction conditions.
The reaction is base-mediated to deprotonate the free secondary amine of 1-Boc-piperazine, thereby increasing its nucleophilicity. A non-nucleophilic organic base like triethylamine (TEA) or a stronger inorganic base such as potassium carbonate is typically employed to avoid competition with the piperazine nucleophile.
The choice of solvent is also crucial. A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is ideal as it can dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile or electrophile.
Detailed Experimental Protocol (Self-Validating System)
This protocol is based on established methods for the N-alkylation of Boc-piperazine.[3]
Step 1: Preparation of 1-Boc-piperazine (if not commercially available)
While 1-Boc-piperazine is readily available commercially, its synthesis from piperazine is a straightforward procedure. A common method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O).[4][5]
Step 2: N-Alkylation with a 2,2-Difluoroethylating Agent
-
Reactants:
-
1-Boc-piperazine (1.0 eq)
-
2,2-Difluoroethyl tosylate (or triflate) (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Acetonitrile or DMF (solvent)
-
-
Procedure:
-
To a stirred solution of 1-Boc-piperazine in the chosen solvent, add the base (K₂CO₃ or TEA).
-
Add the 2,2-difluoroethylating agent dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield tert-butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate as a pure product.
-
Diagram 1: Synthetic Workflow
Caption: General workflow for the synthesis of the target compound.
Role in Drug Discovery and Development
The title compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The piperazine core is a privileged scaffold found in numerous approved drugs, often acting as a linker or interacting with biological targets. The introduction of the 2,2-difluoroethyl group can confer several advantageous properties:
-
Metabolic Stability: The strong C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug candidate.
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the distal piperazine nitrogen, which can affect the compound's pharmacokinetic profile and target engagement.
-
Enhanced Binding Interactions: The C-F bond can participate in favorable dipole-dipole interactions or act as a weak hydrogen bond acceptor, potentially improving binding affinity to the target protein.
Piperazine derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[6]
Diagram 2: Application in Medicinal Chemistry
Caption: Role as a building block in drug discovery.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide key information about the structure. Expected signals include:
-
A singlet integrating to 9 protons for the tert-butyl group, typically around 1.4 ppm.[7]
-
Multiplets for the eight piperazine protons, usually in the range of 2.3-3.6 ppm.
-
A triplet of triplets for the -CH₂-CHF₂ group, coupled to both the adjacent piperazine protons and the geminal fluorine atoms.
-
A triplet of triplets for the -CHF₂ proton, coupled to the adjacent methylene protons and with a large geminal H-F coupling constant.
-
-
¹³C NMR: The carbon NMR spectrum will show the expected number of carbon signals, including:
-
The quaternary carbon and methyl carbons of the Boc group.
-
The carbons of the piperazine ring.
-
The two carbons of the difluoroethyl group, with the carbon bearing the fluorine atoms showing a characteristic large one-bond C-F coupling.
-
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence of the difluoroethyl group and will show a single resonance, likely a triplet due to coupling with the adjacent methylene protons.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI), the expected [M+H]⁺ ion would be observed at m/z 251.16. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid) is a standard method for analysis. Purity is assessed by the area percentage of the main peak.
Safety and Handling
Conclusion
tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate is a strategically important building block for medicinal chemistry and drug discovery. Its synthesis, primarily through the N-alkylation of 1-Boc-piperazine, is a well-established and robust methodology. The incorporation of the 2,2-difluoroethyl group offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. A thorough understanding of its synthesis, characterization, and potential applications, as outlined in this guide, will empower researchers to effectively utilize this valuable synthon in the development of next-generation therapeutics.
References
-
ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN106543107A - A kind of synthetic method of 1 BOC piperazines.
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]
-
ResearchGate. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Retrieved from [Link]
-
ResearchGate. (2013). ChemInform Abstract: Efficient Copper-Catalyzed Cross-Coupling of 1-Boc-piperazine with Aryl Iodides and Its Application in the Synthesis of Trazodone. Retrieved from [Link]
-
ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]
Sources
- 1. 1225380-87-9|tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. CA2738563C - 8-substituted isoquinoline derivatives and the use thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 5. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 6. tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
